3-(3,5-Dimethylphenyl)-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine
Overview
Description
3-(3,5-Dimethylphenyl)-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine is a useful research compound. Its molecular formula is C19H23N5 and its molecular weight is 321.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound contains a piperazine moiety, which is a common feature in many pharmaceuticals and can interact with a variety of targets, including dopamine and serotonin receptors . .
Mode of action
The mode of action would depend on the specific target of the compound. For example, if it targets dopamine or serotonin receptors, it could act as an agonist (activating the receptor) or antagonist (blocking the receptor), leading to changes in neurotransmission .
Biochemical pathways
Again, this would depend on the specific target. If it interacts with dopamine or serotonin receptors, it could affect various biochemical pathways related to mood, cognition, pain perception, and other neurological functions .
Result of action
The molecular and cellular effects would depend on the compound’s mode of action and its specific target(s). For instance, if it acts on dopamine or serotonin receptors, it could potentially alter mood, cognition, or pain perception .
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)-2-(piperazin-1-ylmethyl)imidazo[4,5-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5/c1-14-10-15(2)12-16(11-14)24-18(13-23-8-6-20-7-9-23)22-17-4-3-5-21-19(17)24/h3-5,10-12,20H,6-9,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMODMNPCCOBIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=NC3=C2N=CC=C3)CN4CCNCC4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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